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Compound of Interest

Compound Name:
Methyl 4-(4-

aminophenoxy)benzoate

Cat. No.: B1323433 Get Quote

The aminophenoxy benzoate scaffold is a class of organic molecules characterized by a central

diaryl ether linkage connecting a substituted aminophenyl ring to a benzoate (or benzoic acid)

moiety. This unique structural arrangement confers a combination of rigidity from the aromatic

rings and flexibility from the ether bond, making it a highly versatile building block in both

medicinal chemistry and materials science.[1][2] The presence of a reactive amino group and a

carboxyl or ester function provides convenient handles for extensive chemical modification,

allowing for the synthesis of diverse compound libraries for drug discovery and the

development of high-performance polymers.[2][3]

Core Chemical Structure and Nomenclature
The fundamental structure consists of three key components:

Aniline Moiety: A primary aromatic amine that serves as a key site for derivatization or as a

hydrogen bond donor.

Benzoate/Benzoic Acid Moiety: An ester or carboxylic acid group that can act as a hydrogen

bond acceptor or engage in ionic interactions.

Diaryl Ether Linkage: An oxygen atom connecting the two aromatic rings, which provides

conformational flexibility crucial for binding to biological targets.[2]
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The nomenclature varies based on the substitution pattern on the two aromatic rings. For

instance, in 4-(4-aminophenoxy)benzoic acid, the "4-aminophenoxy" group is attached to the 4-

position of the benzoic acid. In methyl 3-(2-aminophenoxy)benzoate, the "2-aminophenoxy"

group is at the 3-position of the methyl benzoate.

Significance in Medicinal Chemistry
Aminophenoxy benzoate derivatives are recognized as valuable scaffolds in drug development.

[3] The diaryl ether motif is a common feature in numerous kinase inhibitors, where it can

effectively occupy hydrophobic pockets within the ATP-binding site.[3] The scaffold's ability to

be readily modified allows for the fine-tuning of physicochemical properties to achieve desired

potency, selectivity, and pharmacokinetic profiles.[3] Furthermore, these structures serve as

precursors for the synthesis of more complex heterocyclic systems, such as phenoxazines and

dibenzoxazepines, which are cores of various psychoactive and anticancer drugs.[4][5]

Synthesis and Manufacturing
The synthesis of aminophenoxy benzoates is typically achieved through well-established cross-

coupling reactions that form the diaryl ether bond. The choice of method often depends on the

desired substitution pattern and the availability of starting materials.

Common Synthetic Routes
Nucleophilic Aromatic Substitution (SNA_r): This is a highly effective approach, particularly

when an electron-withdrawing group activates a leaving group (like a halogen, often fluorine)

on one of the aromatic rings. For example, reacting an aminophenol with an activated

fluorobenzoic acid derivative in the presence of a base is a common strategy.[2]

Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an

aminophenol with a halobenzoate.[6] While effective, this method often requires higher

temperatures and can sometimes lead to side products if not carefully controlled.

The following diagram illustrates a generalized synthetic workflow.
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Caption: Common synthetic routes to aminophenoxy benzoates.

Detailed Synthesis Protocol: 4-(4-
Aminophenoxy)benzoic Acid via S_NAr
This protocol describes the synthesis from 4-aminophenol and 4-fluorobenzoic acid.[2] The

choice of a fluorine leaving group is causal, as its high electronegativity strongly activates the

ring towards nucleophilic attack by the phenoxide, leading to efficient ether bond formation.

Methodology:

Reagent Preparation: In a reaction vessel, combine 4-aminophenol (1.0 eq), 4-fluorobenzoic

acid (1.0 eq), and potassium carbonate (2.0 eq) in a suitable high-boiling polar aprotic

solvent, such as dimethyl sulfoxide (DMSO).

Reaction: Heat the mixture to 140-160 °C with vigorous stirring for 12-24 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC).

Workup and Precipitation: After completion, cool the reaction mixture to room temperature

and pour it into an excess of deionized water. This step precipitates the potassium salt of the
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product.

Acidification: While stirring, acidify the aqueous mixture to a pH of ~2-3 by the dropwise

addition of concentrated hydrochloric acid. This protonates the carboxylate, precipitating the

final product.

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove

inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol

may be performed for further purification.

Potential Impurities
A self-validating synthesis requires awareness of potential impurities. Based on the synthetic

routes, common impurities may include:

Unreacted Starting Materials: Residual aminophenol or halo/fluorobenzoate derivatives.[6]

Side-Products: Self-condensation products or byproducts from reactions with residual

solvents.[6]

Positional Isomers: Arising from impurities in the starting materials.[6]

Hydrolysis Products: For ester derivatives, the corresponding carboxylic acid can form if

water is present during the reaction or workup.[6]

Physicochemical Properties
A thorough understanding of the physicochemical properties of aminophenoxy benzoates is

essential for their application, particularly in drug development, where factors like solubility and

ionization state govern bioavailability.[1]

Comparative Data
Due to a lack of extensive experimental data for all derivatives, properties are often compared

with structurally related compounds. This comparative approach provides a valuable baseline

for researchers.
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Property
4-(4-
Aminophenoxy)ben
zoic acid

4-Aminobenzoic
Acid (Analogue)

4-Phenoxybenzoic
Acid (Analogue)

Molecular Formula C₁₃H₁₁NO₃ C₇H₇NO₂ C₁₃H₁₀O₃

Molecular Weight 229.23 g/mol [2] 137.14 g/mol 214.22 g/mol

Melting Point Decomposes 187-189 °C 156-160 °C

pKa (Predicted)

pKa1 ≈ 3.5-4.5

(COOH), pKa2 ≈ 4.5-

5.5 (NH₃⁺)

pKa1 = 2.38 (COOH),

pKa2 = 4.86 (NH₃⁺)
pKa ≈ 4.0-4.5 (COOH)

Note: Data for analogues are for comparative context and may not be representative.[1][7]

Experimental Protocols for Characterization
Protocol: Melting Point Determination[1] The melting point is a critical indicator of purity.

Sample Preparation: Pack a small quantity of the dry, powdered compound into a capillary

tube (sealed at one end) to a height of 2-3 mm.

Apparatus: Use a calibrated digital melting point apparatus.

Procedure: Place the capillary tube in the heating block. Heat at a controlled rate and record

the temperature range from the appearance of the first liquid drop to the complete

liquefaction of the sample. A sharp melting range typically indicates high purity.

Protocol: pKa Determination via Potentiometric Titration[1] This method is crucial as

aminophenoxy benzoates contain both acidic (carboxyl) and basic (amino) groups.[1]

Apparatus: A calibrated pH meter, magnetic stirrer, and a micro-burette.

Procedure: Dissolve a known concentration of the compound in a suitable solvent (e.g.,

water/co-solvent). Titrate the solution separately with standardized strong acid (e.g., HCl)

and strong base (e.g., NaOH). Record the pH after each incremental addition of titrant.
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Analysis: Generate titration curves by plotting pH versus the volume of titrant added. The

pKa values correspond to the pH at the half-equivalence points.

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic

techniques provide a molecular "fingerprint" for validation.[7]

Spectroscopic Data Summary
The following table summarizes the expected spectroscopic features for an aminophenoxy

benzoate scaffold, using 4-(4-aminophenoxy)benzoic acid as an example and comparing it to

its structural analogues.
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Technique Functional Group

Expected Signature
for 4-(4-
Aminophenoxy)ben
zoic acid

Comparative Data
(Analogues)

FTIR (cm⁻¹) O-H (Carboxylic Acid) 3300-2500 (broad)
Similar broad stretch

in analogues

N-H (Amine)
3450-3300 (two

bands)

Present in 4-

Aminobenzoic Acid

C=O (Carboxylic Acid) ~1680-1710
Present in both

analogues

C-O-C (Ether)
~1250 (asymmetric),

~1170 (symmetric)

Present in 4-

Phenoxybenzoic Acid

¹H NMR (ppm) Aromatic Protons
6.5-8.0 (complex

multiplets)

Simpler patterns in

analogues

NH₂ Protons
Broad singlet, variable

shift

Present in 4-

Aminobenzoic Acid

COOH Proton
Broad singlet, >10

ppm

Present in both

analogues

¹³C NMR (ppm) C=O Carbon ~165-175
Present in both

analogues

Aromatic Carbons ~110-160
Distinct shifts based

on substituents

Mass Spec (m/z) Molecular Ion [M]⁺ Expected at 229.23
Confirms molecular

weight

Note: Predicted data based on functional group analysis.[7]

Protocol: Purity Assessment by HPLC
HPLC is the primary technique for quantifying the purity of a synthesized compound and

detecting impurities.[6] This protocol is self-validating as it separates the main compound from
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starting materials and byproducts based on differential partitioning between the mobile and

stationary phases.

Methodology:[6]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure

protonation of acidic/basic groups for sharp peaks).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Analysis: Inject the sample. The purity is calculated from the peak area of the main

component relative to the total area of all detected peaks. Retention times should be

compared against a reference standard if available.

Caption: Workflow for HPLC purity assessment.

Pharmacological Significance and Applications
The aminophenoxy benzoate scaffold is a key intermediate for building more complex,

biologically active molecules. Its inherent features allow it to serve as a launchpad for targeting

various disease pathways.

Case Study: Precursors for Bioactive Heterocycles
Methyl 3-(2-aminophenoxy)benzoate is an ideal precursor for synthesizing phenoxazines and

dibenzo[b,f][1][3]oxazepines through cyclization reactions.[4]

Phenoxazines: These derivatives have shown a wide range of biological activities, including

potential as anticancer and neuroprotective agents. Some have been identified as potent

histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutics.[4]
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Dibenzo[b,f][1][3]oxazepines: This tricyclic scaffold is structurally related to clinically used

drugs with antidepressant and antipsychotic activities. These compounds often act as

ligands for G-protein coupled receptors (GPCRs), such as histamine and serotonin

receptors.[4]

Dibenzo[b,f][1,2]oxazepine
Derivative

GPCR
(e.g., Serotonin Receptor)

Binds

G-Protein
(αβγ)

Activates

Effector Enzyme
(e.g., Adenylyl Cyclase)

Modulates

Second Messenger
(e.g., cAMP)

Cellular Response
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Click to download full resolution via product page

Caption: Generalized GPCR signaling cascade modulated by GPCR ligands.

Structure-Activity Relationships (SAR)
While specific SAR studies on aminophenoxy benzoates are limited, principles can be

extrapolated from related structures like p-aminobenzoic acid (PABA) derivatives.[8]

Ionization: The ionization state of the amino and carboxyl groups is a decisive factor for

biological incorporation and interaction. The pKa values are critical for predicting how the

molecule will behave at physiological pH.[8]

Substituent Position: The relative positions of the amino and carboxyl groups, as well as

other substituents on the rings, significantly influence the molecule's conformation and its

ability to bind to target proteins.

Lipophilicity: The overall lipophilicity, influenced by the aromatic rings and any additional

substituents, governs the molecule's ability to cross cell membranes and interact with

hydrophobic binding pockets.[8]

Toxicology and Safety Considerations
Toxicological data for specific aminophenoxy benzoates are not widely available. However, a

general assessment can be made based on the parent structures, benzoic acid and aniline

derivatives. Benzoic acid and its salts are generally considered to have low acute toxicity.[9][10]

Acute Toxicity: For benzoates, oral LD50 values in rats are typically greater than 2000 mg/kg

bw, indicating low acute toxicity.[9]

Irritation: Benzoic acid can be irritating to the skin and eyes.[9][11] Derivatives should be

handled with appropriate personal protective equipment (PPE).

Handling: Standard laboratory safety protocols should be followed, including the use of

safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or

a chemical fume hood.
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Conclusion and Future Directions
The aminophenoxy benzoate scaffold represents a versatile and valuable platform in chemical

and pharmaceutical research. Its synthetic accessibility and the tunable nature of its core

components—the aniline, the benzoate, and the diaryl ether linker—provide a rich chemical

space for exploration. The demonstrated utility of its derivatives as precursors to potent

bioactive heterocycles and their potential as enzyme inhibitors underscores the importance of

this structural class. Future research should focus on expanding the library of aminophenoxy

benzoate derivatives and conducting systematic biological evaluations to unlock their full

therapeutic potential, coupled with comprehensive toxicological profiling to ensure safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pdf.benchchem.com/112/Physicochemical_Properties_of_4_4_aminophenoxy_benzoic_Acid_An_In_depth_Technical_Guide.pdf
https://pdf.benchchem.com/112/An_In_depth_Technical_Guide_to_the_Synthesis_and_Characterization_of_4_4_Aminophenoxy_benzoic_Acid.pdf
https://pdf.benchchem.com/1322/Application_Notes_Methyl_3_2_aminophenoxy_benzoate_as_a_Versatile_Building_Block_for_Pharmaceutical_Development.pdf
https://pdf.benchchem.com/1322/Application_Notes_and_Protocols_Methyl_3_2_aminophenoxy_benzoate_in_the_Synthesis_of_Bioactive_Molecules.pdf
https://pdf.benchchem.com/1322/Application_Notes_and_Protocols_Methyl_3_2_aminophenoxy_benzoate_in_Organic_Synthesis.pdf
https://pdf.benchchem.com/1322/Purity_Assessment_of_Synthesized_Methyl_3_2_aminophenoxy_benzoate_A_Comparative_Guide.pdf
https://pdf.benchchem.com/112/Spectroscopic_Validation_of_4_4_aminophenoxy_benzoic_Acid_A_Comparative_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/321779/
https://pubmed.ncbi.nlm.nih.gov/321779/
https://datasheets.scbt.com/sc-239230.pdf
https://hpvchemicals.oecd.org/ui/handler.axd?id=aa89d225-a2a7-4ed5-b8d6-c06b5e30b45b
https://www.industrialchemicals.gov.au/sites/default/files/Benzoic%20acid_Human%20health%20tier%20II%20assessment.pdf
https://www.benchchem.com/product/b1323433#basic-characteristics-of-aminophenoxy-benzoates
https://www.benchchem.com/product/b1323433#basic-characteristics-of-aminophenoxy-benzoates
https://www.benchchem.com/product/b1323433#basic-characteristics-of-aminophenoxy-benzoates
https://www.benchchem.com/product/b1323433#basic-characteristics-of-aminophenoxy-benzoates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1323433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

